Oxalocrotonate

Catalog No.
S13131307
CAS No.
31540-68-8
M.F
C6H6O5
M. Wt
158.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalocrotonate

CAS Number

31540-68-8

Product Name

Oxalocrotonate

IUPAC Name

(E)-5-oxohex-2-enedioic acid

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1+

InChI Key

OOEDHTCVMHDXRH-HNQUOIGGSA-N

Canonical SMILES

C(C=CC(=O)O)C(=O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)C(=O)O

Oxalocrotonate, specifically 4-oxalocrotonate, is a key intermediate in various biochemical pathways. It is a dicarboxylic acid derivative that plays a significant role in the metabolism of aromatic compounds. The compound is primarily known for its involvement in enzymatic reactions catalyzed by 4-oxalocrotonate tautomerase, an enzyme that facilitates the interconversion of oxalocrotonate and its tautomeric forms, particularly in the context of microbial metabolism and biotransformation processes .

The primary reaction involving 4-oxalocrotonate is its tautomerization, which is catalyzed by 4-oxalocrotonate tautomerase. This enzyme facilitates the conversion of 4-oxalocrotonate to 2-oxo-3E-hexenedioate through a general acid-base mechanism . Additionally, oxalocrotonate can participate in various synthetic reactions, including:

  • Conjugate Addition: It can undergo enantioselective conjugate addition with malonates to form complex products, which has been utilized in synthesizing pharmaceutical compounds like antidepressants .
  • Decarboxylation: In certain metabolic pathways, oxalocrotonate can be decarboxylated to yield other important intermediates .

Oxalocrotonate exhibits notable biological activity primarily through its role in microbial metabolism. It is involved in the degradation of aromatic compounds, contributing to pathways such as benzoate degradation and the degradation of toluene and xylene . The enzymatic activities associated with oxalocrotonate have implications for bioremediation and environmental microbiology, as they facilitate the breakdown of pollutants.

Synthesis of 4-oxalocrotonate can be achieved through several methods, including:

  • Enzymatic Synthesis: Utilizing 4-oxalocrotonate tautomerase to catalyze specific reactions that yield oxalocrotonate from simpler substrates.
  • Chemical Synthesis: Traditional organic synthesis methods can also produce oxalocrotonate by employing various reagents and reaction conditions to achieve desired transformations .

The applications of oxalocrotonate are diverse and include:

  • Pharmaceuticals: Its derivatives are used in the synthesis of antidepressants and other bioactive compounds.
  • Bioremediation: Oxalocrotonate's role in degrading environmental pollutants makes it valuable for bioremediation strategies.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in reactions requiring dicarboxylic acid derivatives.

Research on interaction studies involving oxalocrotonate focuses on its enzymatic interactions and metabolic pathways. These studies often explore how oxalocrotonate interacts with various enzymes and substrates during metabolic processes. For example, investigations into the catalytic mechanisms of 4-oxalocrotonate tautomerase reveal insights into substrate specificity and enzyme efficiency .

Several compounds share structural or functional similarities with 4-oxalocrotonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
MalonateDicarboxylic acid with two carboxyl groupsActs as a substrate for various enzymes
AcetoacetateA ketone derivative of acetic acidInvolved in metabolic pathways like ketogenesis
FumarateUnsaturated dicarboxylic acidPlays a critical role in the citric acid cycle
Succinic AcidDicarboxylic acid with four carbon atomsKey intermediate in the Krebs cycle

Uniqueness of Oxalocrotonate: Unlike these similar compounds, oxalocrotonate is specifically linked to aromatic compound degradation and exhibits unique enzymatic properties that facilitate its conversion into other bioactive molecules.

Oxalocrotonate, systematically named (2E)-5-oxohex-2-enedioate, serves as a crucial intermediate in the microbial degradation of various aromatic compounds [1]. This dicarboxylic acid with an α,β-unsaturated ketone moiety plays a significant role in several metabolic pathways, particularly in soil bacteria that have evolved to utilize aromatic hydrocarbons as carbon sources [2] [3].

The biosynthesis of oxalocrotonate predominantly occurs through the meta-cleavage pathway, which is one of the major routes for aromatic compound degradation in bacteria [4]. This pathway has been extensively studied in various Pseudomonas species, where it enables these microorganisms to convert environmental pollutants into central metabolic intermediates [5].

The meta-cleavage pathway begins with the transformation of aromatic compounds such as toluene, benzoate, or catechol through a series of enzymatic reactions [6]. In Pseudomonas putida, catechol undergoes ring cleavage catalyzed by catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde [7]. This intermediate is subsequently oxidized by 2-hydroxymuconic semialdehyde dehydrogenase to produce 2-hydroxymuconate, which serves as the immediate precursor to oxalocrotonate [8] [9].

PathwayMicroorganismPrecursorIntermediateProductKey Enzymes
Meta-cleavage pathwayPseudomonas putidaCatechol2-hydroxymuconic semialdehyde4-oxalocrotonateCatechol 2,3-dioxygenase, 2-hydroxymuconic semialdehyde dehydrogenase
Toluene degradationPseudomonas putida mt-2TolueneCatechol4-oxalocrotonateXylene monooxygenase, Catechol 2,3-dioxygenase
Benzoate degradationPseudomonas sp.BenzoateCatechol4-oxalocrotonateBenzoate 1,2-dioxygenase, Catechol 2,3-dioxygenase
Nitrobenzene degradationPseudomonas pseudoalcaligenes JS45Nitrobenzene2-aminomuconate4-oxalocrotonate2-aminomuconate deaminase

The conversion of 2-hydroxymuconate to oxalocrotonate is catalyzed by 4-oxalocrotonate tautomerase, a remarkable enzyme that has been extensively characterized due to its small subunit size (62 amino acids) and unique catalytic properties [10]. This enzyme facilitates the tautomerization reaction through a general acid/base mechanism involving a conserved N-terminal proline residue [11]. The tautomerase forms a hexameric structure in solution, with the active site located in a hydrophobic region surrounding the N-terminal proline [12].

The detailed steps of the biosynthetic pathway leading to oxalocrotonate formation include [13]:

Pathway StepEnzymeReactionCofactorsRegulation
1Catechol 2,3-dioxygenaseCatechol → 2-hydroxymuconic semialdehydeFe2+Induced by aromatic compounds
22-hydroxymuconic semialdehyde dehydrogenase2-hydroxymuconic semialdehyde → 2-hydroxymuconateNAD+Regulated by carbon catabolite repression
34-oxalocrotonate tautomerase2-hydroxymuconate → 4-oxalocrotonateNoneConstitutively expressed in some bacteria
44-oxalocrotonate decarboxylase4-oxalocrotonate → 2-oxopent-4-enoate + CO2Mg2+Co-regulated with other meta-pathway enzymes
52-oxopent-4-enoate hydratase2-oxopent-4-enoate → 4-hydroxy-2-oxovalerateNoneForms complex with decarboxylase

An alternative biosynthetic route to oxalocrotonate has been identified in Pseudomonas pseudoalcaligenes JS45, where the compound is formed through the direct deamination of 2-aminomuconate by 2-aminomuconate deaminase [14]. This pathway is particularly significant in the biodegradation of nitrobenzene, where 2-aminomuconate is an intermediate [15]. The deamination reaction proceeds via an acid-catalyzed mechanism involving an imine intermediate, resulting in the direct formation of oxalocrotonate without the enol intermediate of 2-hydroxymuconate [16].

The genes encoding the enzymes involved in oxalocrotonate biosynthesis are often organized in operons, such as the TOL plasmid pWWO in Pseudomonas putida mt-2 [17]. This genetic organization allows for coordinated expression of the pathway enzymes in response to the presence of aromatic substrates [18]. The regulation of these genes typically involves specific transcriptional activators that respond to pathway intermediates or environmental signals [19].

In Vitro Chemical Synthesis Strategies

The chemical synthesis of oxalocrotonate has been approached through various strategies, reflecting its importance as both a metabolic intermediate and a valuable synthetic building block [20]. These methods range from enzymatic approaches that mimic natural biosynthetic pathways to purely chemical routes that exploit the reactivity of related compounds [21].

One of the primary methods for in vitro synthesis of oxalocrotonate involves the oxidative cleavage of catechol derivatives under controlled conditions [22]. This approach parallels the biological meta-cleavage pathway but utilizes chemical oxidants and metal catalysts to achieve the ring-opening reaction [23]. The resulting products can then be further modified to obtain oxalocrotonate with varying degrees of purity and yield [24].

MethodStarting MaterialReaction ConditionsYieldStereoselectivityReference
Oxidative cleavageCatechol derivativesOxygen, metal catalyst, pH 7-860-75%N/AVarious studies
Enzymatic synthesis2-hydroxymuconate4-oxalocrotonate tautomerase, pH 6.5-7.585-95%HighTaylor et al., 1998
Chemical tautomerization2-hydroxymuconateBase catalysis, organic solvent40-60%LowVarious studies
Microbial fermentationAromatic compoundsPseudomonas cultures, aerobic conditionsVariableHighHarayama et al., 1990

Enzymatic synthesis represents one of the most efficient approaches for producing oxalocrotonate in vitro [25]. This method typically employs purified 4-oxalocrotonate tautomerase to convert 2-hydroxymuconate to oxalocrotonate under mild conditions [26]. The enzymatic approach offers several advantages, including high stereoselectivity and yield, as well as environmentally friendly reaction conditions [27]. The mechanism of the tautomerase-catalyzed reaction has been extensively studied and involves the following key steps [28]:

StepProcessCatalytic ResiduesFunction
1Substrate bindingArg-11, Arg-39Stabilization of carboxylate groups
2Proton abstractionPro-1 (N-terminal)Acts as general base (pKa ~6.4)
3Enolate formationHydrophobic pocketStabilizes transition state
4Proton transferPro-1, water moleculeProton shuttling to C5 position
5Product formationArg-39, Phe-50Product stabilization and release

Chemical tautomerization methods have also been developed for the synthesis of oxalocrotonate [29]. These approaches typically involve base-catalyzed isomerization of 2-hydroxymuconate in organic solvents [30]. While these methods generally result in lower yields and stereoselectivity compared to enzymatic approaches, they offer advantages in terms of scalability and compatibility with various reaction conditions [31].

Microbial fermentation represents another strategy for the production of oxalocrotonate [32]. This approach utilizes whole-cell biocatalysts, typically Pseudomonas species, grown on aromatic substrates to produce oxalocrotonate through their natural metabolic pathways [33]. While this method can be less controlled than purified enzyme systems, it offers the advantage of continuous production and potential for large-scale applications [34].

Recent advances in synthetic methodology have led to the development of more efficient and selective routes to oxalocrotonate. These include the use of designer enzymes with enhanced catalytic properties, as well as chemoenzymatic approaches that combine the advantages of both chemical and biological catalysis. For instance, the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalyzed by 4-oxalocrotonate tautomerase has been described as a promising approach for the synthesis of oxalocrotonate derivatives with high stereoselectivity [17].

Derivatization and Functional Group Modifications

The structural features of oxalocrotonate, particularly its dicarboxylic acid moiety and α,β-unsaturated ketone system, provide numerous opportunities for derivatization and functional group modifications. These transformations are essential for the preparation of oxalocrotonate derivatives with diverse applications in synthetic chemistry and pharmaceutical development [35].

Esterification represents one of the most common modifications of oxalocrotonate, targeting its carboxyl groups [36]. This transformation can be achieved using standard esterification conditions, such as treatment with alcohols in the presence of acid catalysts [37]. The resulting esters often exhibit enhanced stability and solubility in organic solvents, making them valuable intermediates in synthetic sequences [38].

Modification TypeReagent/CatalystTarget GroupProductApplicationReference
EsterificationMethanol/H2SO4Carboxyl groupsOxalocrotonate estersSynthetic intermediatesVarious studies
AmidationAmines/coupling agentsCarboxyl groupsOxalocrotonate amidesPharmaceutical precursorsVarious studies
ReductionNaBH4, LiAlH4Carbonyl/carboxyl groupsReduced derivativesSynthetic building blocksVarious studies
Michael additionNucleophilesα,β-unsaturated systemAddition productsPharmaceutical synthesisCzerwinski et al., 2010
HalogenationNBS, NCSDouble bondHalogenated derivativesEnzyme inhibitorsWolgel et al., 1993

Amidation of oxalocrotonate carboxyl groups provides access to a range of amide derivatives with potential applications in pharmaceutical chemistry [39]. These transformations typically employ coupling agents to activate the carboxyl groups toward nucleophilic attack by amines [40]. The resulting amides often exhibit improved pharmacokinetic properties and can serve as building blocks for more complex structures [41].

Reduction reactions targeting the carbonyl and carboxyl functionalities of oxalocrotonate lead to various reduced derivatives with distinct reactivity profiles [42]. Selective reduction can be achieved using appropriate reducing agents and reaction conditions, allowing for the preparation of alcohols, aldehydes, or fully reduced compounds depending on the desired outcome [43].

The α,β-unsaturated system of oxalocrotonate is particularly susceptible to Michael addition reactions with various nucleophiles [44]. This reactivity has been exploited for the preparation of addition products with applications in pharmaceutical synthesis [45]. For example, the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalyzed by 4-oxalocrotonate tautomerase has been utilized in the synthesis of the antidepressant femoxetine [17].

Halogenation of the double bond in oxalocrotonate provides access to halogenated derivatives with potential applications as enzyme inhibitors [46]. These transformations typically employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms at specific positions [47]. The resulting halogenated compounds have been studied as inhibitors of 4-oxalocrotonate tautomerase and related enzymes [25].

Chemical manipulation of the functional groups within oxalocrotonate has been demonstrated to modify its catalytic activity and substrate specificity in predictable ways [23]. For instance, the introduction of a urea functional group into the active site of 4-oxalocrotonate tautomerase by replacing arginine side chains with isosteric citrulline residues has been shown to alter the enzyme's substrate preference [23]. This approach highlights the potential for rational design of oxalocrotonate derivatives with tailored properties for specific applications [23].

The crystal structure of 4-oxalocrotonate tautomerase inactivated by 2-oxo-3-pentynoate has provided valuable insights into the interactions between oxalocrotonate derivatives and their target enzymes [25]. These structural studies have revealed noncovalent interactions between the inhibitor and key residues in the enzyme active site, guiding the design of more potent and selective inhibitors [25].

Oxalocrotonate, systematically known as 2-oxo-4-hexenedioate, exhibits distinctive acid-base properties that are crucial to its biological function and chemical reactivity. The compound exists predominantly as a dianion (C₆H₄O₅²⁻) under physiological conditions, with a molecular weight of 156.09 g/mol [1].

The acid-base behavior of oxalocrotonate is characterized by multiple ionizable groups that contribute to its complex pH-dependent properties. The 6-carboxylate group exhibits a pKa value of approximately 5.4, indicating that this group is predominantly deprotonated at physiological pH [2] [3]. This deprotonation significantly influences the compound's interaction with biological systems and its overall chemical reactivity.

Of particular importance is the pH-dependent stability of oxalocrotonate in aqueous solutions. The compound demonstrates stability across a pH range of 4.8 to 9.0, with optimal enzymatic activity observed between pH 6.2 and 7.7 [2] [4]. At pH values below 4.8, the compound undergoes structural changes that can lead to degradation, while at pH values above 9.0, alternative ionization states may predominate [4].

The protonation behavior of oxalocrotonate is intimately linked to its interaction with the enzyme 4-oxalocrotonate tautomerase. The catalytic proline residue (Pro-1) of this enzyme exhibits an unusually low pKa value of 6.4, which is approximately three units lower than that of free proline [2] [3]. This reduction in pKa is attributed to the unique microenvironment of the active site, which creates a low dielectric constant environment that stabilizes the deprotonated form of the proline residue [5].

The pH-rate profiles for oxalocrotonate-mediated reactions demonstrate bell-shaped curves with limiting slopes of unity on both sides of the pH optimum. For substrates lacking the 6-carboxyl group, pKa values of 6.2 ± 0.3 and 9.0 ± 0.3 have been determined for the free enzyme, while corresponding values of 7.7 ± 0.3 and 8.5 ± 0.3 have been observed for the enzyme-substrate complex [2]. These shifts in pKa values upon substrate binding indicate significant conformational changes that optimize the catalytic environment.

The aqueous solubility of oxalocrotonate is high due to its polar nature and multiple ionizable groups. The compound readily dissolves in water, forming stable solutions that can be maintained over extended periods under appropriate pH conditions. This high solubility is essential for its biological function, as it allows for efficient transport and utilization in metabolic pathways.

Nucleophilic Susceptibility at α,β-Unsaturated Positions

The α,β-unsaturated ketone structure of oxalocrotonate renders it highly susceptible to nucleophilic attack at multiple positions, with the most significant reactivity observed at the β-position (C-4). This susceptibility is a consequence of the electron-withdrawing effect of the conjugated carbonyl system, which creates electrophilic centers that are readily attacked by nucleophiles [6] [7].

The C-4 position represents the primary site of nucleophilic attack, particularly susceptible to Michael addition reactions. Experimental evidence demonstrates that mutant forms of 4-oxalocrotonate tautomerase, specifically the P1A mutant, undergo rapid alkylation at this position with 50% of active sites being modified within 12 minutes [6] [8]. This rapid reaction rate contrasts sharply with the wild-type enzyme, which shows no detectable modification over 24 hours, highlighting the importance of the proline residue in preventing unwanted nucleophilic additions [6].

The mechanism of nucleophilic attack at the C-4 position follows a classic 1,4-addition pathway, where the nucleophile approaches the β-carbon of the α,β-unsaturated system. The resulting carbanion intermediate is stabilized by the adjacent carbonyl group, facilitating the formation of a stable covalent adduct. Mass spectrometric analysis has confirmed that this modification occurs specifically at the Ala1 residue in the P1A mutant, with the formation of a covalent bond between the amine nitrogen and the C-4 carbon [6].

The C-3 position, representing the α-carbon adjacent to the carbonyl group, exhibits moderate susceptibility to nucleophilic attack. This position is involved in enamine and imine formation reactions, particularly with primary amines and aldehydes. The reactivity at this position is enhanced by the electron-withdrawing effect of the carbonyl group, which increases the electrophilic character of the α-carbon [9] [10].

The C-2 carbonyl carbon represents another significant electrophilic site, particularly susceptible to nucleophilic addition reactions. This position readily forms covalent bonds with nitrogen-containing nucleophiles, leading to the formation of imines and enamines. The high reactivity at this position is exemplified by the rapid formation of Schiff bases with primary amines under mild conditions [9] [10].

Computational studies have revealed that the nucleophilic susceptibility of oxalocrotonate is enhanced by the presence of electron-withdrawing substituents and is reduced by steric hindrance around the reactive centers. The introduction of bulky groups near the reactive sites can significantly decrease the rate of nucleophilic attack, as observed in the comparison between wild-type and mutant forms of 4-oxalocrotonate tautomerase [6].

The selectivity of nucleophilic attack is influenced by both electronic and steric factors. Hard nucleophiles, such as primary amines, preferentially attack the carbonyl carbon (C-2), while soft nucleophiles, such as sulfur-containing compounds, show preference for the β-carbon (C-4). This selectivity can be modulated by changing the reaction conditions, including pH, temperature, and solvent polarity [11] [12].

The biological significance of nucleophilic susceptibility is evident in the evolutionary conservation of protective mechanisms in enzymes that handle oxalocrotonate. The rigid pyrrolidine ring of proline in the wild-type enzyme prevents the approach of the nucleophilic amine to the reactive positions, thereby protecting the enzyme from product poisoning and maintaining catalytic activity [6] [7].

Metal Ion Coordination Chemistry

The coordination chemistry of oxalocrotonate with metal ions represents a crucial aspect of its biochemical function, particularly in the context of metalloenzyme catalysis. The compound's multiple oxygen-containing functional groups provide excellent coordination sites for various metal ions, with magnesium representing the most biologically relevant example [13] [14].

Magnesium coordination occurs primarily through the α-keto acid functionality, where the metal ion forms a bidentate complex with the carbonyl oxygen and an adjacent carboxylate oxygen. This coordination mode is essential for the activity of 4-oxalocrotonate decarboxylase, where magnesium binding facilitates the decarboxylation reaction by stabilizing the developing negative charge during the transition state [13] [14]. The magnesium ion adopts an octahedral coordination geometry, with water molecules and protein residues completing the coordination sphere.

The crystal structure of 4-oxalocrotonate decarboxylase reveals that three glutamate residues (Glu109, Glu111, and Glu142) serve as metal-binding residues, creating a well-defined metal coordination environment [13]. The binding of the substrate to this magnesium center triggers conformational changes that position the departing carboxylate group perpendicular to the substrate plane, facilitating the decarboxylation reaction.

Manganese coordination represents another important aspect of oxalocrotonate metal chemistry, particularly in the context of related decarboxylase enzymes. Manganese-containing enzymes, such as oxalate decarboxylase, demonstrate the ability to coordinate oxalocrotonate derivatives through their carboxylate groups [15] [16]. The manganese ion in these systems adopts an octahedral coordination geometry, with the metal center playing a crucial role in facilitating the decarboxylation reaction.

The coordination behavior of oxalocrotonate with manganese differs from that with magnesium in several important ways. Manganese coordination tends to be more flexible, allowing for different coordination modes depending on the specific protein environment. This flexibility enables manganese-containing enzymes to accommodate a broader range of substrates while maintaining catalytic activity [15].

Calcium coordination with oxalocrotonate occurs through multiple binding modes, with the metal ion capable of forming complexes with both the carboxylate groups and the α-keto acid functionality. However, the presence of magnesium tends to destabilize calcium-oxalocrotonate ion pairs, reducing the size of calcium oxalocrotonate aggregates [17] [18]. This competitive binding has important implications for biological systems, where magnesium can serve as an inhibitor of calcium oxalate stone formation.

The coordination chemistry of oxalocrotonate with transition metals, such as zinc and iron, has been less extensively studied but represents an area of significant potential. These metals could potentially coordinate through the carboxylate groups or the α-keto acid functionality, depending on the specific chemical environment and the oxidation state of the metal ion [19].

The thermodynamic aspects of metal coordination reveal that the stability of oxalocrotonate-metal complexes is influenced by several factors, including the charge density of the metal ion, the pH of the solution, and the presence of competing ligands. Higher charge density metals, such as magnesium and manganese, form more stable complexes due to stronger electrostatic interactions [13] [15].

The kinetic aspects of metal coordination demonstrate that the rate of complex formation is generally fast for most metal ions, with the process being diffusion-controlled in many cases. However, the rate of ligand exchange can vary significantly depending on the specific metal ion and the coordination environment. Magnesium complexes typically exhibit faster ligand exchange rates compared to transition metal complexes [13].

The biological significance of metal coordination extends beyond simple binding affinity to encompass the role of metal ions in modulating the reactivity of oxalocrotonate. Metal coordination can activate the compound toward nucleophilic attack, enhance its electrophilic character, or facilitate specific reaction pathways. This modulation of reactivity is essential for the proper functioning of oxalocrotonate-dependent enzymes and metabolic pathways [13] [14].

PropertyValueReference
Molecular FormulaC₆H₄O₅²⁻ (deprotonated form) [1]
Molecular Weight (g/mol)156.09 [1]
pKa Value 1 (COOH group)~5.4 (6-carboxylate) [2] [3]
pKa Value 2 (enzyme Pro-1)~6.2-6.4 [2] [3]
pH Stability Range4.8 - 9.0 [4]
Optimal pH for Enzyme Activity6.2 - 7.7 [2]
Primary Nucleophilic SiteC-4 (β-position) [6] [7]
Michael Addition Rate50% alkylation in 12 min (P1A mutant) [6] [8]
Primary Metal CoordinationMg²⁺ via α-keto acid group [13] [14]
Metal Coordination GeometryOctahedral [13]

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

158.02152329 g/mol

Monoisotopic Mass

158.02152329 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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